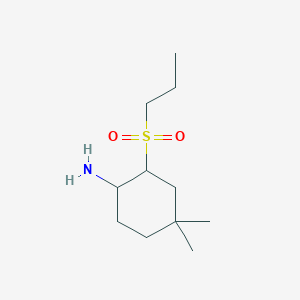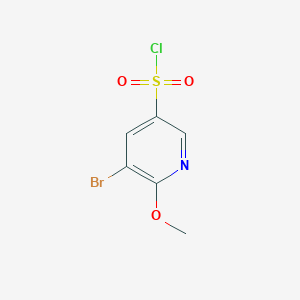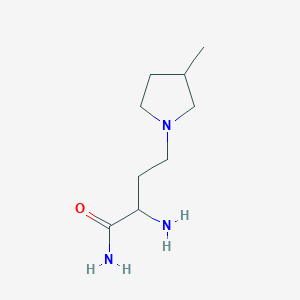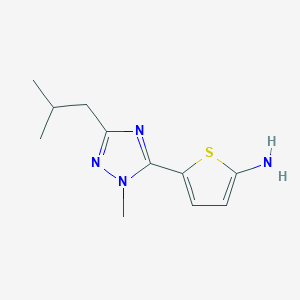![molecular formula C9H8F2N4 B13626860 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)
4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that features a difluoromethyl group attached to a triazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the introduction of the difluoromethyl group onto the triazole ring, followed by the attachment of the aniline group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a pre-formed triazole ring. The reaction conditions often include the use of metal catalysts, such as palladium or nickel, to facilitate the difluoromethylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated triazole oxides, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 4-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]aniline
- 4-[1-(Difluoromethyl)-1H-imidazol-2-yl]aniline
Comparison: Compared to other similar compounds, 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is unique due to its specific triazole ring structure, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F2N4 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-[1-(difluoromethyl)-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C9H8F2N4/c10-9(11)15-5-13-8(14-15)6-1-3-7(12)4-2-6/h1-5,9H,12H2 |
InChI Key |
NVMCFSRULAXSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=N2)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)

![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)








